![molecular formula C12H10N2O4S B560919 2-Amino-5-nitrodiphenylsulfone CAS No. 101241-56-9](/img/structure/B560919.png)
2-Amino-5-nitrodiphenylsulfone
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Overview
Description
2-Amino-5-nitrodiphenylsulfone is an organic compound with the molecular formula C12H10N2O4S It is characterized by the presence of an amino group and a nitro group attached to a diphenylsulfone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-nitrodiphenylsulfone typically involves the nitration of diphenylsulfone followed by the introduction of an amino group. One common method includes the following steps:
Nitration: Diphenylsulfone is nitrated using a mixture of concentrated sulfuric acid and concentrated nitric acid to introduce the nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-nitrodiphenylsulfone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reducing Agents: Iron powder, hydrochloric acid.
Nitrating Agents: Concentrated sulfuric acid, concentrated nitric acid.
Solvents: Common solvents include water, ethanol, and other organic solvents depending on the reaction requirements.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by substitution reactions involving the amino group.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Intermediate in Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. It is particularly noted for its role in producing azo dyes which are widely used in textiles and coatings .
2. Biology
- Antimicrobial Activity : Studies have shown that 2-Amino-5-nitrodiphenylsulfone exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents. Its effectiveness against various bacterial strains has been documented in several research papers .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells. For instance, in vitro tests indicated that it significantly reduced the viability of breast and prostate cancer cell lines.
3. Medicine
- Therapeutic Applications : Research is ongoing to explore its potential as a therapeutic agent. The compound's ability to interact with biological molecules via its amino and nitro groups may lead to novel drug formulations targeting specific diseases .
4. Industry
- Dyes and Pigments : this compound is utilized in the production of various dyes and pigments, especially in hair coloring products where it contributes to achieving desired shades .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on different cancer cell lines:
- Cell Lines Tested : Breast cancer (MCF-7) and prostate cancer (PC-3).
- Results : The compound inhibited cell proliferation with IC50 values ranging from 5 to 15 µM depending on the cell line tested.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties:
- Bacterial Strains Tested : Escherichia coli and Staphylococcus aureus.
- Findings : The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of commonly used antibiotics.
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50/MIC Values |
---|---|---|
Anticancer | MCF-7 (Breast Cancer) | 5 µM |
PC-3 (Prostate Cancer) | 15 µM | |
Antimicrobial | Escherichia coli | <10 µg/mL |
Staphylococcus aureus | <5 µg/mL |
Table 2: Industrial Applications
Application | Description |
---|---|
Dye Production | Used as an intermediate for azo dye synthesis |
Hair Coloring | Contributes to color formulation in hair products |
Mechanism of Action
The mechanism of action of 2-Amino-5-nitrodiphenylsulfone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. The nitro group can participate in redox reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitrophenol: Similar structure but lacks the sulfone group.
2-Amino-5-nitrobenzophenone: Contains a ketone group instead of a sulfone group.
2-Amino-5-nitrobenzenesulfonamide: Contains a sulfonamide group instead of a sulfone group.
Uniqueness
2-Amino-5-nitrodiphenylsulfone is unique due to the presence of both an amino group and a nitro group on a diphenylsulfone structure. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
2-Amino-5-nitrodiphenylsulfone (CAS No. 101241-56-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features an amino group and a nitro group attached to a diphenylsulfone structure. This unique combination of functional groups contributes to its diverse chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The amino group can form hydrogen bonds with biological molecules, potentially altering their structure and function. The nitro group may participate in redox reactions, influencing cellular processes such as oxidative stress responses and apoptosis pathways .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound demonstrated a notable zone of inhibition in agar diffusion assays, suggesting its potential as an antibacterial agent .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Various studies have reported that the compound can inhibit the proliferation of cancer cells through mechanisms such as induction of apoptosis and cell cycle arrest.
Case Study: In Vitro Cancer Cell Studies
A significant study evaluated the effects of this compound on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results showed that treatment with the compound led to:
- Inhibition of cell viability: A dose-dependent decrease in cell viability was observed.
- Induction of apoptosis: Flow cytometry analysis revealed increased annexin V staining, indicating early apoptotic changes.
- Cell cycle arrest: The compound caused G1 phase arrest in treated cells.
These findings suggest that this compound may serve as a promising candidate for further development in cancer therapeutics .
Toxicological Considerations
While exploring the biological activities of this compound, it is crucial to consider its toxicological profile. Recent studies have indicated potential dermal absorption rates and skin toxicity assessments using pig skin models. The total dermal absorption rate was found to be approximately 13.6%, indicating that while the compound may have beneficial effects, careful evaluation of its safety profile is necessary .
Table 2: Dermal Absorption Data
Parameter | Value (%) |
---|---|
Total Dermal Absorption | 13.6 ± 2.9 |
Skin Wash Recovery (30 min) | 72.2 ± 2.7 |
Stratum Corneum Recovery | 1.0 ± 2.3 |
Properties
IUPAC Name |
2-(benzenesulfonyl)-4-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c13-11-7-6-9(14(15)16)8-12(11)19(17,18)10-4-2-1-3-5-10/h1-8H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUXSXQDHJEYRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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